molecular formula C33H28ClN3O8 B608620 2(1H)-Quinolinone, 6-((4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-ethynylphenyl)-1-methyl- CAS No. 439153-64-7

2(1H)-Quinolinone, 6-((4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-ethynylphenyl)-1-methyl-

Cat. No. B608620
M. Wt: 630.04
InChI Key: WIHRGTVFMAFKLZ-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and any challenges encountered during the synthesis.



Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.


**Chem


Scientific Research Applications

Antitumor Effects and Farnesyl Protein Transferase Inhibition

The compound 2(1H)-Quinolinone derivative has been studied for its potential antitumor effects and as an inhibitor of farnesyl protein transferase. One notable compound, R115777, has demonstrated significant antitumor effects in vivo subsequent to oral administration in mice. This compound selectively inhibits farnesyl protein transferase, a key enzyme in the Ras prenylation process, which is often involved in cancer cell proliferation (Venet, End, & Angibaud, 2003).

Cardiac Stimulant Activity

Several derivatives of 2(1H)-Quinolinone have been synthesized and evaluated for cardiac stimulant activity. These compounds have shown promising results in increasing cardiac contractility in animal models, with some derivatives being more potent than existing cardiac stimulants like milrinone (Bell et al., 1989).

Antibacterial and Antifungal Activity

Novel analogs of 2(1H)-Quinolinone have been synthesized and demonstrated significant biological activity against standard strains of bacteria and fungi. These compounds have been characterized by various spectroscopic methods and have shown promise in antimicrobial applications (Anisetti & Reddy, 2012).

Antioxidant Properties in Lubricating Grease

Derivatives of 2(1H)-Quinolinone have been synthesized and evaluated as antioxidants in lubricating greases. These compounds showed a decrease in total acid number and oxygen pressure drop, indicating their efficiency as antioxidants (Hussein, Ismail, & El-Adly, 2016).

Application in Human Mass Balance and Pharmacokinetic Study

The compound R115777, a farnesyl transferase inhibitor, has been evaluated using accelerator mass spectrometry in a human mass balance and pharmacokinetic study. The study provided valuable insights into the drug's metabolism and distribution in the human body (Garner et al., 2002).

properties

IUPAC Name

6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22ClN3O2.C4H6O6/c1-4-19-6-5-7-20(14-19)24-16-28(34)33(3)26-13-10-22(15-25(24)26)29(35,27-17-31-18-32(27)2)21-8-11-23(30)12-9-21;5-1(3(7)8)2(6)4(9)10/h1,5-18,35H,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHRGTVFMAFKLZ-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28ClN3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195986
Record name LNK 754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Quinolinone, 6-((4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-ethynylphenyl)-1-methyl-

CAS RN

439153-64-7
Record name LNK 754
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439153647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LNK 754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(1H)-Quinolinone, 6-((4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-ethynylphenyl)-1-methyl-
Reactant of Route 2
Reactant of Route 2
2(1H)-Quinolinone, 6-((4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-ethynylphenyl)-1-methyl-
Reactant of Route 3
2(1H)-Quinolinone, 6-((4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-ethynylphenyl)-1-methyl-
Reactant of Route 4
Reactant of Route 4
2(1H)-Quinolinone, 6-((4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-ethynylphenyl)-1-methyl-
Reactant of Route 5
2(1H)-Quinolinone, 6-((4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-ethynylphenyl)-1-methyl-
Reactant of Route 6
2(1H)-Quinolinone, 6-((4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-ethynylphenyl)-1-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.